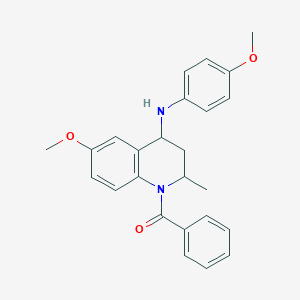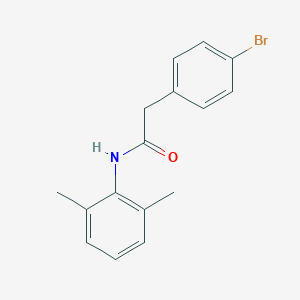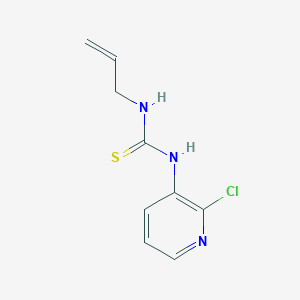
N-allyl-N'-(2-chloro-3-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(2-chloro-3-pyridinyl)thiourea, commonly known as 'CPTU', is a chemical compound that has been extensively studied for its potential applications in scientific research. CPTU is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
CPTU has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. CPTU has also been studied for its potential use as a pesticide and herbicide. Additionally, CPTU has been shown to have potential applications in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of CPTU is not fully understood. However, it has been suggested that CPTU may act by inhibiting the activity of certain enzymes or proteins in the body. This inhibition may lead to the suppression of various biological processes, including tumor growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
CPTU has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of various viruses. Additionally, CPTU has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPTU in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. Additionally, CPTU is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using CPTU in lab experiments is its potential toxicity. Researchers must take care to use appropriate safety measures when handling CPTU.
Orientations Futures
There are several future directions for research on CPTU. One area of interest is the development of new drugs based on the structure of CPTU. Additionally, further studies are needed to fully understand the mechanism of action of CPTU. Finally, more research is needed to determine the potential applications of CPTU in the development of new pesticides and herbicides.
Méthodes De Synthèse
The synthesis of CPTU involves the reaction of allyl isothiocyanate and 2-chloro-3-pyridinylamine in the presence of a base. The resulting product is then purified through recrystallization. The purity of the final product can be determined through various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Propriétés
Nom du produit |
N-allyl-N'-(2-chloro-3-pyridinyl)thiourea |
|---|---|
Formule moléculaire |
C9H10ClN3S |
Poids moléculaire |
227.71 g/mol |
Nom IUPAC |
1-(2-chloropyridin-3-yl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C9H10ClN3S/c1-2-5-12-9(14)13-7-4-3-6-11-8(7)10/h2-4,6H,1,5H2,(H2,12,13,14) |
Clé InChI |
JQFHYKWKIWSJCZ-UHFFFAOYSA-N |
SMILES |
C=CCNC(=S)NC1=C(N=CC=C1)Cl |
SMILES canonique |
C=CCNC(=S)NC1=C(N=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)
![(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262223.png)
![3-[(2-Phenylphenyl)methoxy]pyridazine](/img/structure/B262226.png)
![N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine](/img/structure/B262230.png)
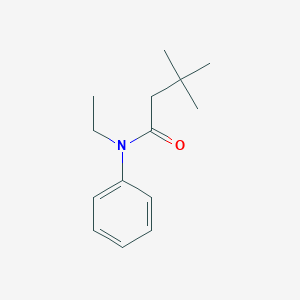
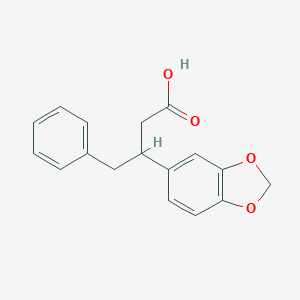
![2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262235.png)
![N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262237.png)
![Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate](/img/structure/B262245.png)
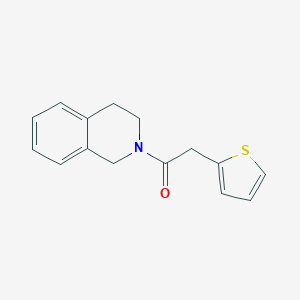
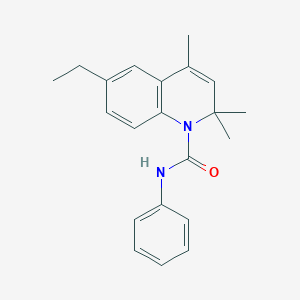
![4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B262251.png)
